molecular formula C36H59N7O2 B612093 N-(1-cyclohexylpiperidin-4-yl)-2-(4-isopropyl-1,4-diazepan-1-yl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine CAS No. 1320288-17-2

N-(1-cyclohexylpiperidin-4-yl)-2-(4-isopropyl-1,4-diazepan-1-yl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine

Cat. No. B612093
M. Wt: 621.9
InChI Key: OUKWLRHRXOPODD-UHFFFAOYSA-N
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Description

G9a and G9a-like protein (GLP) are euchromatic histone-lysine methyltransferases (EHMT2 and EHMT1, respectively) that can heterodimerize with each other to methylate several proteins in addition to histone H3. UNC0646 is a potent and selective inhibitor of G9a and GLP activities in vitro (IC50s = 6 and 15 nM, respectively) and G9a/GLP-mediated dimethylation of histone 3 on lysine 9 in MDA-MB-231 cells (IC50 = 26 nM). It is highly selective for G9a/GLP over several other protein lysine and arginine methyltransferases. UNC0646 potently inhibits G9a/GLP activity in a variety of cancer cell lines as well as in the human fetal lung IMR-90 line. This compound selectively targets the corepressor function of G9a without affecting its ability to act as a coactivator with glucocorticoid receptor.
UNC-0646 is a novel G9a inhibitor with excellent potency in a variety of cell lines and excellent separation of functional potency versus cell toxicity. Protein lysine methyltransferase G9a plays key roles in the transcriptional repression of a variety of genes via dimethylation of lysine 9 on histone H3 (H3K9me2) of chromatin as well as dimethylation of nonhistone proteins including tumor suppressor p53.

Scientific Research Applications

  • CCR4 Antagonists for Anti-inflammatory Activity : A study by Yokoyama et al. (2009) describes the synthesis of CCR4 antagonists, where they replaced the pyrrolidine moiety with a 3-(hydroxymethyl)piperidine in a similar compound. This led to a potent inhibitor of human/mouse chemotaxis, showing anti-inflammatory activity in a murine model of acute dermatitis (Yokoyama et al., 2009).

  • Cholinesterase and Monoamine Oxidase Dual Inhibitor : Bautista-Aguilera et al. (2014) designed and synthesized new indole derivatives, including compounds structurally related to the one , which act as cholinesterase and monoamine oxidase dual inhibitors. These compounds are of interest for neurodegenerative diseases treatment (Bautista-Aguilera et al., 2014).

  • Tyrosine Kinase Inhibitor in Cancer Treatment : Gustafson et al. (2006) discussed ZD6474, a tyrosine kinase inhibitor structurally similar to the compound , showing its pharmacokinetics in plasma and tissues of tumor-bearing mice. This compound has antiangiogenic and antitumor activities and is used in cancer treatment (Gustafson et al., 2006).

  • Anti-tumor Activities of Diazole 4-Aminoquinazoline Derivatives : Wen-j (2015) synthesized diazole 4-aminoquinazoline derivatives, with structural similarities to the compound of interest, demonstrating high inhibitory activities against PC-3 cells, an indicator of potential use in cancer treatment (Wen-j, 2015).

  • Antibacterial Activity of Terazosin Hydrochloride Derivatives : Kumar et al. (2021) synthesized derivatives of Terazosin hydrochloride, related to the compound of interest, and evaluated their antibacterial activity against various bacteria, demonstrating significant inhibition (Kumar et al., 2021).

properties

IUPAC Name

N-(1-cyclohexylpiperidin-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H59N7O2/c1-28(2)41-19-10-20-43(24-23-41)36-38-32-27-34(45-25-11-18-40-16-8-5-9-17-40)33(44-3)26-31(32)35(39-36)37-29-14-21-42(22-15-29)30-12-6-4-7-13-30/h26-30H,4-25H2,1-3H3,(H,37,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKWLRHRXOPODD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C5CCCCC5)OC)OCCCN6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H59N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025975
Record name N-(1-Cyclohexylpiperidin-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclohexylpiperidin-4-yl)-2-(4-isopropyl-1,4-diazepan-1-yl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine

CAS RN

1320288-17-2
Record name N-(1-Cyclohexylpiperidin-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UNC-0646
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5F4D95Y7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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